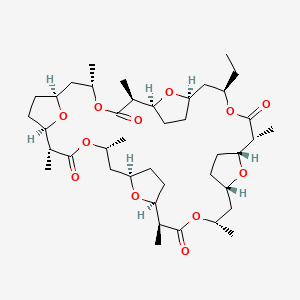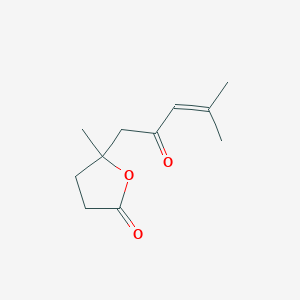
Pinnatolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pinnatolide is a natural product found in Athanasia crithmifolia and Hymenolepis incisa with data available.
Aplicaciones Científicas De Investigación
Antinociceptive, Anti-inflammatory, and Antidiabetic Effects
- Antinociceptive and Anti-inflammatory Properties : A study on Bryophyllum pinnatum, which contains pinnatolide, demonstrated significant antinociceptive effects against thermally- and chemically-induced nociceptive pain stimuli in mice. Additionally, the extract showed notable anti-inflammatory effects, supporting the ethnomedical use of the plant for pain and inflammation management (Ojewole, 2005).
Horticultural Applications
- Enhancing Plant Growth and Flowering : Research on Dahlia pinnata indicates that certain amino acids (Tryptophan, Arginine, Glycine) can significantly enhance plant height, number of inflorescences, and overall plant health. This suggests the potential of these compounds in horticultural practices (Abd-Elkader et al., 2020).
Medicinal Uses and Pharmacology
- Traditional Medicinal Uses : Pongamia pinnata, associated with this compound, has been used in traditional medicine for treating various ailments like piles, skin diseases, and wounds. The plant exhibits a broad spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anti-diabetic properties (Al Muqarrabun et al., 2013).
Environmental Applications
- Domestic Wastewater Treatment : Azolla pinnata, another species containing this compound, has shown potential in domestic wastewater treatment. It can effectively reduce concentrations of biochemical oxygen demand (BOD), chemical oxygen demand (COD), and ammonia, suggesting its utility in environmental management (Magfhira et al., 2021).
Phytochemistry and Biomedical Research
- Cytotoxic and Antioxidant Properties : Studies on Kigelia pinnata leaves, rich in this compound, have demonstrated significant antioxidant activities and cytotoxic effects against human cancer cell lines, indicating its potential in cancer chemotherapy (Atolani et al., 2013).
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
5-methyl-5-(4-methyl-2-oxopent-3-enyl)oxolan-2-one |
InChI |
InChI=1S/C11H16O3/c1-8(2)6-9(12)7-11(3)5-4-10(13)14-11/h6H,4-5,7H2,1-3H3 |
Clave InChI |
MJFNQTVRNUJMHF-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)CC1(CCC(=O)O1)C)C |
Sinónimos |
(+)-(R)-pinnatolide pinnatolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252504.png)
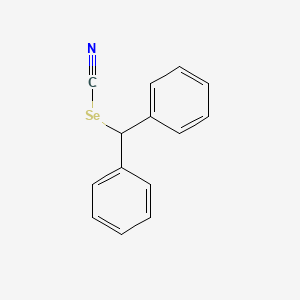
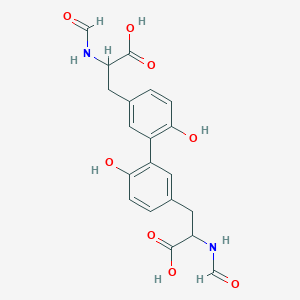
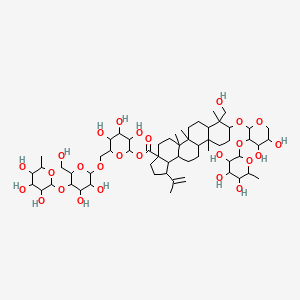
![6-Methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1252512.png)
![(2S,7S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3,6,7-tetrahydrofuro[3,2-h]isochromen-9-one](/img/structure/B1252514.png)
![5-[2-[2-[2-[2-[4-(3-Azidoanilino)-6-methoxyquinazolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B1252515.png)
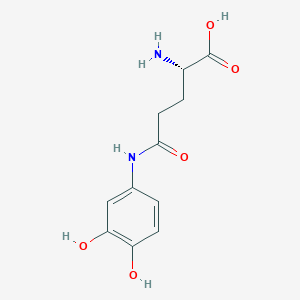
![(3E)-3-[2-[(1R,3S,4aR,8aR)-3-hydroxy-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1252517.png)

